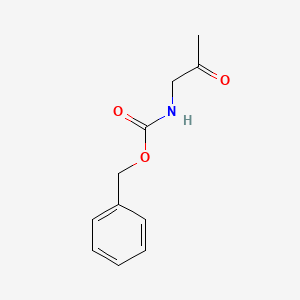

Benzyl (2-Oxopropyl)carbamate

CAS No.:

Cat. No.: VC14405666

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | benzyl N-(2-oxopropyl)carbamate |

| Standard InChI | InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |

| Standard InChI Key | GVRXLHLFAABVLJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl (2-oxopropyl)carbamate consists of a benzyl group () attached to a carbamate functional group (), which is further connected to a 2-oxopropyl chain (). The IUPAC name reflects this arrangement: benzyl N-(2-oxopropyl)carbamate. The presence of the ketone group in the 2-oxopropyl moiety introduces electrophilic reactivity, while the carbamate group offers sites for nucleophilic attack .

Physical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 207.23 g/mol | |

| Solubility | Soluble in chloroform, methanol | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

The compound’s solubility in organic solvents like chloroform and methanol aligns with trends observed in simpler benzyl carbamates, which exhibit limited water solubility due to hydrophobic aromatic and alkyl groups .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves reacting benzyl chloroformate with 2-oxopropylamine under basic conditions. A representative procedure is outlined below:

-

Reagents:

-

Benzyl chloroformate (1.0 eq)

-

2-Oxopropylamine (1.2 eq)

-

Triethylamine (1.5 eq, base)

-

Dichloromethane (solvent)

-

-

Procedure:

This method yields the target compound with moderate to high purity (70–85%). The use of triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .

Industrial Production Challenges

Scaling this synthesis presents challenges:

-

Cost of 2-oxopropylamine: This amine is less commercially available than simpler alkylamines, necessitating in situ generation or custom synthesis.

-

Purification: Column chromatography is impractical for large batches; alternatives like crystallization or distillation require optimization .

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic Hydrolysis: Hydroxide ions deprotonate the amine, accelerating cleavage of the carbamate bond .

Oxidation of the Ketone Group

The 2-oxopropyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate ():

This reaction is critical for modifying the compound’s electronic properties .

Nucleophilic Substitution

The benzyloxy group is susceptible to nucleophilic displacement. For example, reaction with thiols yields thioether derivatives:

Such transformations expand its utility in synthesizing heteroatom-rich molecules .

Applications in Scientific Research

Protecting Group in Peptide Synthesis

Benzyl (2-oxopropyl)carbamate serves as a temporary protecting group for amines, analogous to the benzyloxycarbonyl (Cbz) group. Its advantages include:

-

Selective Deprotection: Removable under mild acidic conditions without affecting other functional groups.

-

Steric Effects: The 2-oxopropyl chain may reduce steric hindrance compared to bulkier alternatives .

Intermediate in Pharmaceutical Synthesis

The compound’s ketone and carbamate groups make it a versatile precursor for:

-

Anticancer Agents: Derivatives with modified alkyl chains show promise in inhibiting kinase enzymes .

-

Antibiotics: Functionalization of the oxopropyl moiety enhances binding to bacterial targets .

Comparative Analysis with Related Carbamates

Benzyl Carbamate (CAS 621-84-1)

The parent compound, lacking the 2-oxopropyl group, exhibits distinct properties:

| Property | Benzyl Carbamate | Benzyl (2-Oxopropyl)carbamate |

|---|---|---|

| Molecular Formula | ||

| Melting Point | 86–89°C | Not reported |

| Solubility in Water | 68.02 g/L (37°C) | Insoluble |

The 2-oxopropyl substitution enhances hydrophobicity and introduces ketone-based reactivity .

Benzyl N-Methyl-N-(2-Oxopropyl)carbamate

This methylated analog (CAS B15305582) demonstrates altered reactivity due to the N-methyl group:

-

Reduced Basicity: Methylation decreases the amine’s nucleophilicity, slowing hydrolysis.

-

Enhanced Stability: The methyl group sterically shields the carbamate, improving thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume